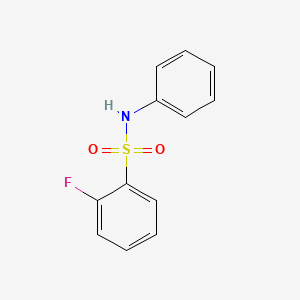

2-fluoro-N-phenylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUKCHSGOJXRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Fluoro N Phenylbenzenesulfonamide and Its Structural Analogues

Methodologies for Constructing the Fluoro-Substituted Benzenesulfonamide (B165840) Core

The introduction of a fluorine atom onto the benzene (B151609) ring of a benzenesulfonamide can be achieved at different stages of the synthesis. Key approaches include the direct use of fluorinated building blocks or the late-stage fluorination of a pre-formed sulfonamide structure.

Sulfonylation Reactions: Direct Incorporation of Fluorinated Sulfonyl Moieties

The most direct route to forming the 2-fluorobenzenesulfonamide (B182581) scaffold is through the reaction of an amine with a pre-fluorinated sulfonylating agent. This classical approach ensures the precise placement of the fluorine atom from the outset.

The primary method involves the reaction of aniline (B41778) with 2-fluorobenzenesulfonyl chloride in the presence of a base like pyridine. While this is a long-established method, advancements focus on improving yields and simplifying purification.

A more contemporary and versatile strategy is the palladium-catalyzed chlorosulfonylation of arylboronic acids. mit.edu This method allows for the synthesis of various arylsulfonyl chlorides, including fluorinated analogues, under mild conditions. mit.edu The process utilizes a [SO2Cl]+ synthon, which couples with an arylboronic acid, offering high regioselectivity that may not be achievable through traditional electrophilic aromatic substitution. mit.edu The resulting sulfonyl chloride can then be reacted in situ with an amine to form the desired sulfonamide. mit.edu

| Starting Material (Arylboronic Acid) | Catalyst System | [SO2Cl]+ Source | Resulting Intermediate | Reference |

| 2-Fluorophenylboronic acid | Pd(II) catalyst | Phenyl chlorosulfate | 2-Fluorobenzenesulfonyl chloride | mit.edu |

| Various substituted arylboronic acids | Pd(II) catalyst | Phenyl chlorosulfate | Corresponding arylsulfonyl chlorides | mit.edu |

Fluorination Strategies on Pre-Formed Benzenesulfonamide Frameworks

Introducing a fluorine atom onto an existing benzenesulfonamide molecule is a "late-stage functionalization" approach that can be highly valuable in drug discovery for rapidly creating analogues. This avoids the need to synthesize each fluorinated precursor individually.

While direct C-H fluorination of complex aromatic systems remains a significant challenge, research is ongoing. The influence of fluorine on the physicochemical properties of benzenesulfonamides, such as acidity and binding kinetics to biological targets like human Carbonic Anhydrase II, has been studied in detail, driving the need for efficient fluorination methods. nih.gov These studies have revealed that the position of fluorine substitution can lead to alternative binding modes and complex structure-activity relationships. nih.gov

A related synthetic transformation is the conversion of sulfonamides to sulfonyl fluorides. researchgate.net Although this yields a SO2F group rather than a C-F bond on the aromatic ring, the methodology is notable. For example, a reaction using a pyrylium (B1242799) salt (Pyry-BF4), MgCl2, and KF can convert a primary sulfonamide into the corresponding sulfonyl fluoride (B91410) under mild conditions. researchgate.net This highlights the development of methods to incorporate fluorine into sulfonamide-containing molecules, even if the target is the sulfonyl group itself. researchgate.netnih.gov

Novel Approaches for Introducing the 2-Fluoro Functionality on the Benzene Ring

Novel methods for fluorinating aromatic rings provide alternative pathways to the key 2-fluorinated precursors required for synthesis. These methods often offer advantages over traditional techniques like the Balz-Schiemann reaction.

One such approach is the deaminative fluorination of aminoarenes using hydrogen fluoride combined with a base, which serves as a modern alternative to the Balz-Schiemann reaction. acs.org This method can be used to convert 2-aminobenzenethiol derivatives into 2-fluorobenzenethiol precursors, which can then be oxidized and converted to the corresponding sulfonyl chloride.

Another innovative strategy involves the use of photocatalysis for the late-stage functionalization of complex molecules. While often focused on other modifications, the principles can be extended to fluorination. For instance, visible-light-mediated reactions can generate radical intermediates that may be trapped by a fluorine source, although this is a developing area. nih.govacs.org

N-Arylation Approaches for Phenyl Moiety Incorporation

The formation of the bond between the sulfonamide nitrogen and the phenyl group is a critical step in the synthesis of 2-fluoro-N-phenylbenzenesulfonamide. Both metal-catalyzed and metal-free methods are employed to achieve this transformation.

Metal-Catalyzed N-Arylation Reactions (e.g., Palladium-Catalyzed Coupling)

Palladium-catalyzed N-arylation, a type of Buchwald-Hartwig amination, is a powerful and widely used method for forming C-N bonds. This reaction can efficiently couple a sulfonamide with an aryl halide or pseudohalide.

An efficient intermolecular N-arylation of sulfonamides with aryl chlorides has been achieved using palladium catalysis under microwave irradiation. nih.gov This method allows for rapid reaction times (10 minutes) and provides the desired N-arylated products in moderate to good yields. nih.gov Another advanced approach is the Negishi-type α-arylation, which uses a palladium catalyst and an organozinc reagent to couple sulfonamides with aryl bromides, showing excellent tolerance for various functional groups. acs.org

More recently, a palladium-catalyzed method for synthesizing sulfinamides from aryl halides and N-sulfinylamines has been reported. nih.govacs.org The resulting sulfinamide products can be readily oxidized to the corresponding sulfonamides, offering a modular and flexible route to the target compounds under mild conditions. nih.govacs.org

| Coupling Partners | Catalyst/Base System | Key Features | Yield Range | Reference |

| 2-Fluorobenzenesulfonamide + Phenyl chloride | Pd catalyst / Base | Microwave irradiation, rapid | 32-85% | nih.gov |

| Sulfonamide + Aryl bromide | Pd(dba)2/XPhos / tmp·ZnCl·LiCl | Negishi-type coupling, high monoselectivity | Good yields | acs.org |

| N-sulfinylamine + Aryl halide | SPhos Pd G3 / HCO2Cs | Forms sulfinamide intermediate, mild conditions | up to 85% | nih.gov |

Transition-Metal-Free N-Arylation and Photoinduced Intramolecular Arylation

To avoid the cost and potential toxicity of transition metals, metal-free N-arylation methods have been developed. These often rely on different activation strategies, such as photocatalysis or the use of hypervalent iodine reagents.

A novel, catalyst-free arylation of sulfonamides has been developed using visible light. rsc.orgnih.gov This reaction proceeds via a deaminative N-S bond cleavage and subsequent reaction with a boronic acid, although this specific method leads to diaryl sulfones rather than N-aryl sulfonamides, it demonstrates the potential of light-mediated, metal-free strategies in sulfonamide chemistry. rsc.orgnih.gov

A more direct transition-metal-free approach to N-arylation involves the reaction of sulfenamides with diaryliodonium salts. chemrxiv.org This method proceeds under mild, redox-neutral conditions, where a base promotes the formation of a nucleophilic sulfur-centered anion that reacts with the diaryliodonium salt to achieve S-arylation, ultimately leading to sulfilimines which are related to sulfonamides. chemrxiv.org

Furthermore, photoinduced intramolecular arylation represents another frontier. Palladium-catalyzed intramolecular C-H arylation has been used to create polycyclic sultams from N-indolyl-substituted arylsulfonamides, demonstrating the power of cyclization strategies that could be adapted for intermolecular couplings. nih.gov

Optimization of Reaction Conditions and Ligand Design for N-Arylation

The formation of the N-aryl bond is a critical step in the synthesis of 2-fluoro-N-phenylbenzenesulfonamide. Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation. numberanalytics.comacsgcipr.org The efficiency and scope of this reaction are highly dependent on the optimization of reaction conditions and the rational design of ligands. researchgate.net

Key parameters that are often optimized include the choice of palladium precursor, ligand, base, and solvent. Buchwald and Hartwig's pioneering work laid the foundation for this field, and subsequent research has led to the development of highly active and selective catalyst systems. numberanalytics.com For the N-arylation of sulfonamides, common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃, often used in conjunction with specialized phosphine (B1218219) ligands.

Ligand design plays a pivotal role in the success of the Buchwald-Hartwig amination. Bulky and electron-rich phosphine ligands are known to enhance the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. rsc.org For the coupling of aryl halides with sulfonamides, ligands such as Xantphos and t-BuXPhos have demonstrated broad applicability. rsc.org The development of specialized ligands, such as alkyl-pyrazole-based phosphine ligands, has enabled the chemoselective amination of challenging substrates like chloro(hetero)aryl triflates. bohrium.comresearchgate.netbohrium.com

| Palladium Source | Ligand | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | HCO₂Cs | 1,4-Dioxane | High | organic-chemistry.org |

| [(cinnamyl)PdCl]₂ | t-BuXPhos | NaOtBu | Water (micellar) | Good to Excellent | rsc.org |

| Pd(OAc)₂ | BirdPhos (L26) | Not specified | Not specified | Up to 97% | bohrium.com |

| Buchwald Precatalyst | Kwong's indole-based ligand | Not specified | Not specified | Good to Excellent | nih.gov |

Convergent and Divergent Synthetic Pathways for 2-fluoro-N-phenylbenzenesulfonamide

The synthesis of 2-fluoro-N-phenylbenzenesulfonamide can be approached through both convergent and divergent strategies, offering flexibility in accessing the target molecule and its analogues.

A convergent synthesis involves the preparation of two or more complex fragments that are then coupled together in the final steps of the synthesis. For 2-fluoro-N-phenylbenzenesulfonamide, a convergent approach would typically involve the synthesis of 2-fluorobenzenesulfonyl chloride and aniline, which are then coupled. A palladium-catalyzed method for preparing arylsulfonyl chlorides from arylboronic acids provides a convergent route to a variety of sulfonamides. mit.edu This strategy allows for the independent modification of both the sulfonyl and amine fragments, facilitating the rapid generation of a library of analogues. Another convergent method involves the palladium-catalyzed addition of aryl halides to N-sulfinylamines to produce sulfinamides, which can then be oxidized to the corresponding sulfonamides. organic-chemistry.orgnih.govacs.org

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. nih.gov For the synthesis of 2-fluoro-N-phenylbenzenesulfonamide analogues, a divergent approach could start from a pre-functionalized benzenesulfonamide core. For example, late-stage diversification of a sulfonamide drug candidate through C-H functionalization allows for the synthesis of various analogues from a common precursor. researchgate.net Similarly, a divergent synthesis of 1,3,5-trisubstituted benzenes has been developed from 2,3,5-triiodobenzoic acid, showcasing a strategy that could be adapted for creating diverse benzenesulfonamide derivatives. researchgate.net The synthesis of novel benzenesulfonamide-bearing functionalized imidazole (B134444) derivatives also highlights a divergent approach where a core structure is modified to generate a range of compounds. mdpi.commdpi.com

Chemo-, Regio-, and Stereoselective Considerations in 2-fluoro-N-phenylbenzenesulfonamide Synthesis

The synthesis of 2-fluoro-N-phenylbenzenesulfonamide and its analogues often requires careful control of chemo-, regio-, and stereoselectivity.

Chemoselectivity is crucial when dealing with molecules containing multiple reactive sites. In the context of palladium-catalyzed cross-coupling reactions, the selective reaction at one halide over another (e.g., C-Cl vs. C-OTf) is a significant challenge. The development of specialized ligands, such as alkyl-pyrazole-based phosphine ligands, has enabled the chemoselective amination of chloro(hetero)aryl triflates at the C-Cl bond. bohrium.comresearchgate.netbohrium.com This level of control is essential for the synthesis of complex molecules where multiple functional groups are present. The selective cross-coupling of polyhalogenated arenes, where reaction occurs preferentially at one halogen over another identical one, has also been demonstrated. nih.govnih.gov

Regioselectivity is a key consideration in the synthesis of substituted aromatic compounds. The direct fluorination of C-H bonds is an attractive strategy, but controlling the position of fluorination can be challenging. rsc.org Palladium-catalyzed ortho-C-H fluorination of arylpyrazoles with N-fluorobenzenesulfonimide (NFSI) has been achieved with high regioselectivity. rsc.org Similarly, the regioselective synthesis of N-[¹⁸F]fluoro-N-alkylsulfonamides has been reported, which can then be used to fluorinate various substrates. nih.gov The synthesis of 2-fluoro-N-phenylbenzenesulfonamide specifically requires the introduction of the fluorine atom at the ortho position of the benzene ring of the sulfonyl moiety, making regioselective fluorination methods highly valuable.

Stereoselectivity becomes important when chiral centers are present in the molecule or when the sulfonamide itself can be a source of chirality. The synthesis of chiral non-racemic sulfonamides has been achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis. drexel.edursc.org For instance, acid-catalyzed rearrangement of (1S)-(-)-camphorsulfonamide-2-ol provides a route to a new class of chiral non-racemic sulfonamides. drexel.edu The stereoselective synthesis of Δ¹-pyrroline sulfonamides has been accomplished via a chiral aldehyde-mediated cascade reaction. rsc.org While 2-fluoro-N-phenylbenzenesulfonamide itself is not chiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogues, which may exhibit enhanced biological activity. The synthesis of chiral sulfinyl compounds, which can be precursors to chiral sulfonamides, has also been extensively studied. acs.org

Green Chemistry Principles and Sustainable Methodologies in Benzenesulfonamide Synthesis

The application of green chemistry principles to the synthesis of sulfonamides is an area of growing importance, aiming to reduce the environmental impact of chemical processes. researchgate.netnih.govsci-hub.se Key principles include the use of safer solvents, the reduction of waste, and the use of renewable feedstocks.

One of the most significant advances in green sulfonamide synthesis is the use of water as a solvent . researchgate.netrsc.org Traditional methods often rely on volatile and hazardous organic solvents. The development of aqueous micellar catalysis for the Buchwald-Hartwig amination allows for the efficient synthesis of N-aryl sulfonamides in water. rsc.org Iodine-mediated synthesis of sulfonamides from sodium sulfinates and amines in water at room temperature is another example of a green and convenient method. rsc.org

Catalyst-free and solvent-free reaction conditions are also highly desirable from a green chemistry perspective. The synthesis of N-sulfonylimines from sulfonamides and aldehydes has been achieved under catalyst-free conditions using neutral Al₂O₃ as a reusable dehydrating agent. rsc.org Microwave-assisted and ultrasound-assisted syntheses are other energy-efficient methods that can often be performed without a solvent. nih.gov

| Green Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Use of Water as Solvent | Buchwald-Hartwig amination in aqueous micellar medium | Avoids hazardous organic solvents, good to excellent yields | rsc.org |

| Use of Water as Solvent | I₂-mediated reaction of sodium sulfinates with amines | Room temperature, convenient, environmentally friendly | rsc.org |

| Catalyst-Free Conditions | Condensation of sulfonamides with aldehydes using Al₂O₃ | Avoids catalyst, reusable dehydrating agent, high yields | rsc.org |

| Alternative Energy Sources | Ultrasound-assisted or microwave synthesis | Energy efficient, often solvent-free, rapid | nih.gov |

Chemical Reactivity and Transformation Pathways of 2 Fluoro N Phenylbenzenesulfonamide

Reactivity of the Fluoro-Substituted Aromatic Ring

The presence of a fluorine atom on the benzene (B151609) ring introduces specific reactivity patterns, primarily dictated by the strong electron-withdrawing nature of the sulfonyl group and the unique properties of the carbon-fluorine bond.

Nucleophilic Aromatic Substitution (SNAr) at the 2-position of the Fluorobenzene Moiety

The fluoro-substituted aromatic ring in 2-fluoro-N-phenylbenzenesulfonamide is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing sulfonamide group, particularly at the ortho position, activates the ring towards attack by nucleophiles. In SNAr reactions, the fluorine atom acts as a leaving group. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. nih.gov

The rate of SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. While direct experimental data on 2-fluoro-N-phenylbenzenesulfonamide is limited in the provided results, studies on similar halo(het)arene sulfonyl halides demonstrate that amination can occur selectively at the carbon-halogen bond over reaction at the sulfonyl group under controlled conditions. nih.govchemrxiv.org For instance, the reaction of fluoroarenes with amines can be promoted by a base in a suitable solvent like DMSO. nih.gov The high electronegativity of fluorine often makes it a good leaving group in SNAr reactions of activated aromatic systems. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Fluoro-Aromatic Compounds

| Fluoro-Aromatic Compound | Nucleophile | Product | Reference |

| 4-Fluoronitrobenzene | Polyvinylamine | Polyvinylamine-functionalized nitroaniline | nih.gov |

| Hexafluorobenzene | Diarylzinc | Pentafluorophenyl arene | nih.gov |

| 2,3,4,5,6-Pentafluorobiphenyl | Ammonia | para-Amino-2,3,5,6-tetrafluorobiphenyl | youtube.com |

C-F Bond Activation and Functionalization Strategies (e.g., Hydrodefluorination, Cross-Coupling)

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge. However, various transition-metal-catalyzed methods have been developed for this purpose.

Hydrodefluorination: This process involves the replacement of a fluorine atom with a hydrogen atom. Nickel-catalyzed hydrodefluorination of perfluoroalkyl arenes has been demonstrated using hydrosilanes as the reducing agent. chemrxiv.org While this example deals with perfluoroalkyl groups, the principles can be extended to aryl fluorides. Catalytic hydrodefluorination of fluoroalkyl groups has also been achieved using a silyl (B83357) cation catalyst. nih.gov

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The cross-coupling of fluoroarenes with organometallic reagents, such as Grignard reagents or organozinc compounds, can be achieved using specific catalyst systems. For instance, nickel-catalyzed cross-coupling reactions between fluoroazines and aryl Grignard reagents have been reported. researchgate.net Palladium-catalyzed cross-coupling of perfluoroarenes with diarylzinc compounds has also been accomplished, highlighting the feasibility of activating C-F bonds for such transformations. nih.gov These methods often require specific ligands to facilitate the catalytic cycle. nih.govyoutube.com

Table 2: Examples of C-F Bond Activation and Functionalization

| Substrate | Reaction Type | Catalyst/Reagent | Product | Reference |

| Perfluoroalkyl arenes | Hydrodefluorination | Ni(0)/ICy, Hydrosilane | Alkyl arenes | chemrxiv.org |

| Fluoroalkyl groups | Hydrodefluorination | [Et3Si]+[CHB11H5Cl6]− | Alkyl groups | nih.gov |

| Fluoroazines | Cross-coupling | Nickel/dppf | Phenylazines | researchgate.net |

| Hexafluorobenzene | Cross-coupling | Palladium/PCy3, LiI | Pentafluorophenyl benzene | nih.gov |

Radical-Based Pathways for C-F Bond Transformations

Radical reactions offer an alternative approach to C-F bond functionalization, often under milder conditions than traditional methods. Visible light photoredox catalysis has emerged as a powerful tool for initiating radical-based defluorinative reactions. nih.gov These reactions typically involve the generation of a radical species that can interact with the fluoroarene. The process can proceed through a radical addition and subsequent elimination of a fluoride (B91410) ion. nih.gov While direct examples for 2-fluoro-N-phenylbenzenesulfonamide are not available, the general principles suggest its potential participation in such transformations.

Reactivity of the Sulfonamide Linkage and Its Nitrogen Atom

The sulfonamide group is a key functional feature, influencing the molecule's acidity and providing a site for various chemical modifications.

N-H Acidity and Generation of Nucleophilic Sulfonamide Anions

Cleavage and Modification Reactions of the Sulfonamide Bond

The sulfonamide bond (S-N) is generally stable but can be cleaved under specific conditions.

Reductive Cleavage: The N-S bond of secondary sulfonamides can be reductively cleaved to yield the corresponding amine and a sulfinate. chemrxiv.org This transformation can be achieved using mild and general methods, highlighting the potential for using the sulfonamide as a traceless protecting group or a functional handle for late-stage modifications. chemrxiv.orgstrath.ac.uk Photolytic cleavage of the sulfonamide bond is also possible upon irradiation with UV light. strath.ac.uk

Lewis Acid-Mediated Cleavage: In tertiary sulfonamides, the C-N bond can be cleaved with Lewis acids like Bi(OTf)₃. acs.orgrsc.org This approach allows for the deprotection of the nitrogen atom. While 2-fluoro-N-phenylbenzenesulfonamide is a secondary sulfonamide, derivatization to a tertiary sulfonamide would make it amenable to this type of cleavage.

Sulfonamide as a Directing Group or Protecting Group in Synthetic Sequences

The sulfonamide functional group is well-established in organic synthesis for its dual role as both a protecting group for amines and a directing group for carbon-hydrogen (C-H) bond functionalization. jocpr.comnih.gov Sulfonamides are notably stable under a wide array of reaction conditions, which makes them reliable for multistep syntheses. jocpr.com

As a Protecting Group:

The nitrogen atom in 2-fluoro-N-phenylbenzenesulfonamide is significantly less basic and nucleophilic compared to a free aniline (B41778), due to the strong electron-withdrawing effect of the 2-fluorobenzenesulfonyl group. This protective feature allows for chemical modifications on other parts of the molecule without interference from the nitrogen atom. The stability of the sulfonamide bond means it can withstand various synthetic transformations. jocpr.com However, this stability can also present a challenge when deprotection is required, often necessitating harsh conditions such as strong acid and heat or dissolving metal reduction. nih.gov

The choice of the sulfonyl group can be critical. For instance, the phenylfluorenyl (Pf) group, known for its steric bulk, has been employed to protect the nitrogen atom in amino acids, preserving the stereochemical integrity at the α-carbon during various C-C bond-forming reactions. nih.gov While not as sterically demanding, the 2-fluorobenzenesulfonyl group in the title compound provides robust protection. The development of specialized protecting groups like the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, which can be cleaved under mild basic conditions, highlights the ongoing efforts to fine-tune the properties of sulfonyl-based protecting groups for broader applications, such as in carbohydrate chemistry. nih.gov

As a Directing Group:

In recent years, the sulfonamide moiety has been increasingly utilized as a directing group to achieve site-selective C-H functionalization. rsc.orgnih.govrsc.org The nitrogen and/or oxygen atoms of the sulfonamide can coordinate to a metal catalyst, bringing the catalyst into close proximity to specific C-H bonds, typically at the ortho position of an aromatic ring. This strategy provides a powerful tool for the regioselective introduction of new functional groups.

While specific studies on 2-fluoro-N-phenylbenzenesulfonamide as a directing group are not extensively documented, the principles are well-established for related structures. For example, various amide- and sulfonamide-containing molecules have been shown to direct palladium-, rhodium-, and ruthenium-catalyzed C-H functionalization reactions. nih.govrsc.org The N-methoxy amide (CONHOMe) has emerged as a particularly simple and versatile directing group for a wide range of such transformations. nih.gov The sulfonamide in 2-fluoro-N-phenylbenzenesulfonamide could theoretically direct functionalization at the C-2' and C-6' positions of the N-phenyl ring. The fluorine substituent on the benzenesulfonyl ring, being electron-withdrawing, might modulate the coordinating ability of the sulfonamide and influence the efficiency and selectivity of the catalytic process.

Transformations Involving the N-Phenyl Ring and Subsequent Derivatizations

The N-phenyl ring of 2-fluoro-N-phenylbenzenesulfonamide is susceptible to electrophilic aromatic substitution, a fundamental transformation for introducing a variety of substituents. The directing effect of the sulfonamide group dictates the regioselectivity of these reactions.

The -NHSO2R group is generally considered an ortho-, para-director, albeit a deactivating one. masterorganicchemistry.comscienceinfo.com This is because the nitrogen lone pair can be donated into the aromatic ring through resonance, stabilizing the cationic intermediates (arenium ions) formed during ortho and para attack. masterorganicchemistry.comyoutube.com However, the strong inductive effect of the electron-withdrawing sulfonyl group pulls electron density away from the ring, making it less reactive than benzene itself. Halogens, like the fluorine in the benzenesulfonyl ring, are also ortho-, para-directors but are deactivating due to their high electronegativity and weaker resonance donation. scienceinfo.comyoutube.comkhanacademy.org

Therefore, electrophilic substitution reactions on the N-phenyl ring of 2-fluoro-N-phenylbenzenesulfonamide are expected to yield primarily para-substituted products, with some ortho-isomer formation. The steric hindrance from the bulky 2-fluorobenzenesulfonyl group would likely disfavor ortho substitution to some extent.

Common derivatizations of the N-phenyl ring could include:

Halogenation: Introduction of bromine or chlorine using reagents like Br2 or Cl2 with a Lewis acid catalyst.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating nature of the sulfonamide may require harsh conditions.

Studies on related N-phenylbenzenesulfonamide derivatives have shown that a variety of substituents can be introduced onto the N-phenyl ring, leading to compounds with diverse biological activities. nih.gov For example, a series of N-phenylsulfonamide derivatives were synthesized starting from aniline, yielding compounds that were investigated as enzyme inhibitors. nih.gov The position of a fluorine atom on a related benzamide (B126) structure has been shown to influence intermolecular interactions and supramolecular properties, suggesting that the 2-fluoro substituent in the title compound could play a role in its solid-state structure and interactions. mdpi.com

Multi-Component Reactions and Cascade Transformations Utilizing 2-fluoro-N-phenylbenzenesulfonamide

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools for rapidly generating molecular complexity. beilstein-journals.orgmdpi.comresearchgate.net Cascade transformations, in which a sequence of reactions occurs in one pot without isolation of intermediates, offer similar advantages in terms of efficiency and atom economy.

While specific MCRs or cascade reactions directly employing 2-fluoro-N-phenylbenzenesulfonamide are not prominently reported, its structure suggests potential for participation in such processes. For instance, the sulfonamide nitrogen, after deprotonation, could act as a nucleophile in various MCRs. The aromatic rings could also participate in cycloaddition or annulation cascades.

A relevant example of a cascade process is the palladium-catalyzed diamination of unactivated alkenes. organic-chemistry.org In this reaction, N-fluorobenzenesulfonimide (NFBS) serves as a source of electrophilic nitrogen. The reaction proceeds through an intra/intermolecular sequence, incorporating one nitrogen from the substrate and one from NFBS to form cyclic diamine derivatives. organic-chemistry.org This highlights the potential of N-fluoro-sulfonyl compounds to initiate complex transformations. It is conceivable that 2-fluoro-N-phenylbenzenesulfonamide could be a substrate or a precursor for a reagent in similar palladium-catalyzed cascade reactions, potentially involving C-H activation or other bond-forming events.

The Ugi four-component reaction is another versatile MCR that often involves an amine component. beilstein-journals.orgmdpi.com While the sulfonamide nitrogen of 2-fluoro-N-phenylbenzenesulfonamide is not as nucleophilic as a primary amine, it could potentially participate under specific catalytic conditions or after modification.

Catalyst Development for Specific Transformations of 2-fluoro-N-phenylbenzenesulfonamide

The development of catalysts is crucial for achieving selective and efficient transformations of molecules like 2-fluoro-N-phenylbenzenesulfonamide. Transition metal catalysis, in particular, has revolutionized C-H functionalization, cross-coupling, and other bond-forming reactions. rsc.org

Catalysts for C-H Functionalization:

As discussed, the sulfonamide group can direct C-H functionalization. The development of suitable catalysts is key to exploiting this potential.

Palladium catalysts are widely used for C-H activation. acs.orgnih.gov Palladium(II) catalysts, often in combination with specific ligands and oxidants, can facilitate the arylation, alkenylation, and acyloxylation of C-H bonds directed by amides and sulfonamides. nih.govnih.gov For instance, palladium-catalyzed C-H functionalization of alicyclic amines was achieved using a fluoroamide directing group, demonstrating the utility of fluorinated auxiliaries. nih.gov

Rhodium catalysts , particularly Rh(III) complexes, are also highly effective for C-H activation, often showing complementary reactivity to palladium. nih.govacs.org Rh(III)-catalyzed annulation of arenes with alkynes using amide directing groups is a well-established method for synthesizing heterocycles. nih.gov

Copper catalysts have been employed for Chan-Lam type N-arylation of sulfonamides and for visible-light-induced couplings. nih.govresearchgate.net

The table below summarizes catalyst systems used for transformations of related sulfonamide compounds, which could potentially be adapted for 2-fluoro-N-phenylbenzenesulfonamide.

Catalysts for Cross-Coupling Reactions:

The N-phenyl ring of 2-fluoro-N-phenylbenzenesulfonamide, if functionalized with a halide (e.g., via electrophilic halogenation), could participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. Palladium complexes with specialized phosphine (B1218219) ligands are often required for these transformations. nih.gov For example, a general method for the N-arylation of sulfoximines with aryl sulfonates was developed using a Pd(OAc)2/MeO-CM-phos catalyst system. nih.gov

The development of new catalysts and ligands continues to expand the scope of reactions applicable to complex molecules, and future work will likely see the application of these advanced systems to substrates like 2-fluoro-N-phenylbenzenesulfonamide.

Computational and Theoretical Studies on 2 Fluoro N Phenylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a route to compute the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy and computational cost effectively. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy state. A prevalent method involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-31G(d,p) to model the electron distribution.

Once the geometry is optimized, Frontier Molecular Orbital (FMO) analysis is performed. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For the parent compound, N-phenylbenzenesulfonamide, DFT calculations have shown it to adopt an L-shaped conformation, with a significant dihedral angle between the two benzene (B151609) rings. For 2-fluoro-N-phenylbenzenesulfonamide, similar calculations would reveal how the fluorine substituent alters the geometry and electronic properties, such as bond lengths, bond angles, and the crucial HOMO-LUMO gap.

Table 1: Illustrative DFT-Calculated Properties for a Related Compound (Note: Data below is for demonstration and not specific to 2-fluoro-N-phenylbenzenesulfonamide)

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Computational methods can predict spectroscopic data with remarkable accuracy, aiding in the interpretation of experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). Theoretical calculations on related molecules like 2-fluoro benzamide (B126) have shown a strong correlation between computed and experimental chemical shifts, which helps in the precise assignment of signals in the NMR spectra. ambeed.com

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. Calculations determine the frequencies and intensities of vibrational modes, which correspond to specific bond stretches, bends, and torsions. For instance, in studies of similar molecules, the characteristic stretching frequency of the carbonyl (C=O) group is often computationally identified and compared with experimental FT-IR spectra. ambeed.comambeed.com For 2-fluoro-N-phenylbenzenesulfonamide, this analysis would predict the vibrational frequencies for the S=O and S-N bonds of the sulfonamide group and the C-F bond, providing a theoretical fingerprint of the molecule.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Benzamide (Note: This data is illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3420 |

| C=O Stretch | 1715 | 1685 |

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study their behavior over time in a more realistic environment, such as in a solvent. MD simulations track the movements of atoms and molecules, providing a detailed picture of the conformational landscape—the full range of shapes a molecule can adopt. For 2-fluoro-N-phenylbenzenesulfonamide, MD simulations would reveal the flexibility of the N-phenyl and 2-fluorobenzenesulfonyl groups, the stability of different conformers, and how solvent molecules interact with it.

In Silico Modeling of Molecular Interactions and Binding Mechanisms

In silico modeling, particularly molecular docking, is used to predict how a molecule might bind to a biological target, such as a protein receptor. Although specific targets for 2-fluoro-N-phenylbenzenesulfonamide are not detailed in the literature, this methodology is crucial in drug discovery. The process involves computationally placing the molecule into the binding site of a protein and scoring the interaction to estimate binding affinity. This helps identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on 2-fluoro-N-phenylbenzenesulfonamide were found, research on related classes of compounds, such as neuraminidase inhibitors, has successfully used 2D and 3D QSAR models. These models identify key molecular descriptors (e.g., hydrophilicity, steric properties) that are critical for activity, providing mechanistic insights and guiding the design of more potent analogs.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be used to map out the entire pathway of a chemical reaction, including the identification of short-lived transition states. The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. For the parent N-phenylbenzenesulfonamide, this is typically a condensation reaction between benzenesulfonyl chloride and aniline (B41778). Theoretical calculations can model this reaction, determining the activation energies for each step and the geometry of the transition states. This provides a deep understanding of the reaction mechanism, which can be used to optimize reaction conditions for higher yields and purity.

Future Research Directions and Unexplored Avenues for 2 Fluoro N Phenylbenzenesulfonamide

Development of Highly Efficient and Sustainable Synthetic Protocols

The development of green and sustainable methods for synthesizing 2-fluoro-N-phenylbenzenesulfonamide and related fluoroarenes is a critical area of future research. rsc.org Current synthetic strategies often rely on harsh reaction conditions and expensive reagents. Future efforts will likely focus on catalytic methods that minimize waste and energy consumption. This includes exploring novel transition metal catalysts and photocatalytic systems that can operate under milder conditions. nih.gov The goal is to create synthetic pathways that are not only more efficient but also more environmentally benign.

High-Throughput Screening for Novel Reactivity Patterns and Catalytic Roles

High-throughput screening (HTS) techniques offer a powerful approach to rapidly explore the chemical reactivity and potential catalytic applications of 2-fluoro-N-phenylbenzenesulfonamide. By systematically testing the compound against large libraries of substrates and reaction conditions, researchers can uncover novel reactivity patterns and identify new catalytic roles. rsc.org This could lead to the discovery of previously unknown transformations and the development of new synthetic methodologies where 2-fluoro-N-phenylbenzenesulfonamide or its derivatives act as catalysts or key reagents.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. rsc.org These powerful computational tools can be used to predict the outcomes of chemical reactions involving 2-fluoro-N-phenylbenzenesulfonamide with high accuracy. princeton.edutue.nl By analyzing vast datasets of chemical information, ML models can identify complex relationships between molecular structure and reactivity, guiding the design of new experiments and accelerating the discovery of novel compounds with desired properties. mdpi.comnih.gov This predictive power will enable the rational design of new derivatives of 2-fluoro-N-phenylbenzenesulfonamide with enhanced catalytic activity or specific biological functions. rsc.org

Advanced Biophysical Characterization of Molecular Interactions for Mechanistic Understanding

A deep understanding of how 2-fluoro-N-phenylbenzenesulfonamide interacts with biological macromolecules is crucial for its application in medicinal chemistry and chemical biology. nih.gov Advanced biophysical techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into the thermodynamics and kinetics of these interactions. nih.govacs.orgacs.org High-resolution structural biology methods, including X-ray crystallography and cryo-electron microscopy, can reveal the precise binding modes of the compound with its protein targets. chemrxiv.org This detailed molecular information is essential for understanding its mechanism of action and for the rational design of more potent and selective analogs. nih.govacs.org

Expanding the Scope of Site-Selective Functionalization, Especially C-F Bond Transformations

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. rsc.org Future research will focus on developing new methods for the site-selective transformation of the C-F bond in 2-fluoro-N-phenylbenzenesulfonamide. nih.gov This includes exploring novel catalytic systems, such as those based on transition metals or main group elements, that can cleave the C-F bond and introduce new functional groups with high precision. researchgate.netrsc.org Success in this area would open up new avenues for creating a diverse range of derivatives with tailored properties. researchgate.net

Multi-omics Integration for Comprehensive Compound-Target Interaction Profiling in Research Contexts

To gain a holistic understanding of the biological effects of 2-fluoro-N-phenylbenzenesulfonamide, researchers are turning to multi-omics approaches. nygen.io By integrating data from genomics, transcriptomics, proteomics, and metabolomics, scientists can create a comprehensive profile of how the compound affects cellular processes. pluto.bionih.govnih.gov This systems-level perspective can help identify the primary targets of the compound, as well as any off-target effects, and elucidate the complex biological pathways it modulates. nih.govnih.govfrontiersin.org This integrated approach is crucial for assessing the compound's potential in various research contexts and for predicting its broader biological impact. nygen.io

Q & A

Q. How can researchers optimize the synthesis of 2-fluoro-N-phenylbenzenesulfonamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate starting materials (e.g., fluorobenzenesulfonyl chloride and aniline derivatives) and reaction conditions. Key steps include:

- Nucleophilic Substitution : Use of bases like triethylamine to deprotonate amines and facilitate sulfonamide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates .

- Purification : Recrystallization or column chromatography ensures high purity. For example, 2-fluoro-6-methoxybenzenesulfonamide synthesis employs recrystallization in ethanol/water mixtures .

- Yield Monitoring : Adjust stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) to minimize side products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 2-fluoro-N-phenylbenzenesulfonamide?

- Methodological Answer : A combination of techniques is critical:

| Technique | Purpose | Example Data | Reference |

|---|---|---|---|

| NMR Spectroscopy | Confirm molecular structure and substituents | H NMR: δ 7.2–7.8 (aromatic H) | |

| Mass Spectrometry | Verify molecular weight (e.g., 235.2 g/mol) | ESI-MS: [M+H] at 236.1 m/z | |

| X-ray Crystallography | Resolve stereochemistry and packing | CCDC deposition numbers (e.g., o486) | |

| HPLC | Assess purity (>98%) | Retention time: 12.3 min |

Advanced Research Questions

Q. How does fluorination at the 2-position influence the compound’s biological activity compared to other derivatives?

- Methodological Answer : Fluorination alters electronic and steric properties, impacting target binding:

- Electron-Withdrawing Effect : The 2-fluoro group increases sulfonamide acidity, enhancing hydrogen-bonding with enzymes like carbonic anhydrase .

- Comparative Studies : Synthesize analogs (e.g., 4-fluoro or non-fluorinated derivatives) and assay activity. For example, 2-fluoro analogs show 3× higher inhibition of bacterial dihydropteroate synthase than 4-fluoro derivatives .

- Structural Analysis : Overlay X-ray structures of fluorinated vs. non-fluorinated compounds to identify binding site interactions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from experimental variables:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control conditions (e.g., pH 7.4 buffer) .

- Meta-Analysis : Pool data from PubChem and CAS Common Chemistry to identify trends (e.g., IC variability due to solvent effects) .

- Reproducibility Checks : Replicate key studies (e.g., antimicrobial assays) with strict adherence to reported protocols .

Q. What computational approaches predict the interaction mechanisms between 2-fluoro-N-phenylbenzenesulfonamide and biological targets?

- Methodological Answer : Computational tools bridge structural and functional

- Molecular Docking : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB ID: 3IAI). Fluorine’s electronegativity improves fit into hydrophobic pockets .

- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to correlate substituent effects (e.g., Hammett σ values) with IC .

- MD Simulations : Simulate 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Scaling introduces kinetic vs. thermodynamic control trade-offs:

- Temperature Control : Lower reaction temperatures (0–5°C) prevent racemization during sulfonamide formation .

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to retain enantiomeric excess (>95%) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.